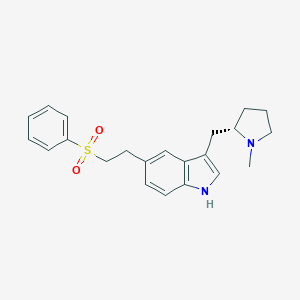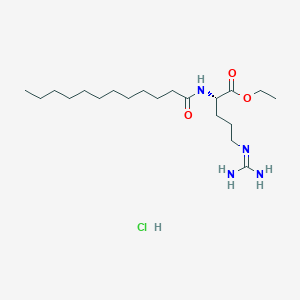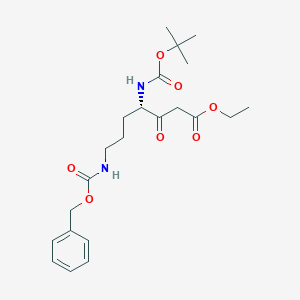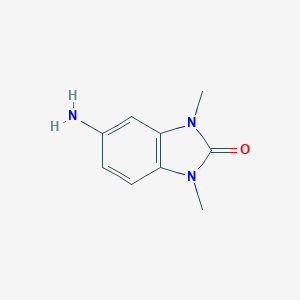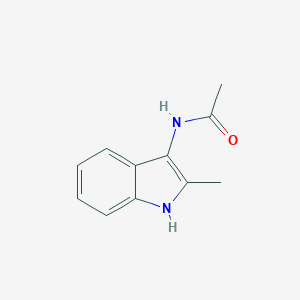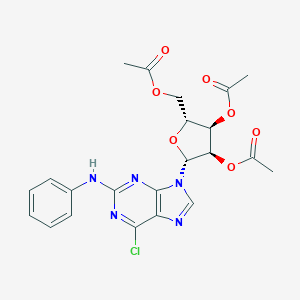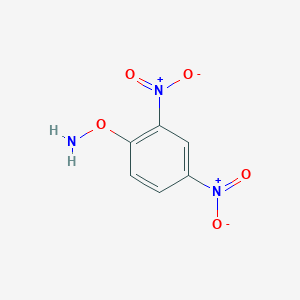
O-(2,4-Dinitrophenyl)hydroxylamine
Vue d'ensemble
Description
O-(2,4-Dinitrophenyl)hydroxylamine (DNP-H) is an organic compound with a structure consisting of two nitro groups and an amine group. It is a colorless, odorless, and crystalline solid at room temperature and is used in a variety of scientific research applications. DNP-H is a versatile reagent that can be used in a variety of organic synthesis reactions, such as the synthesis of amines, nitriles, and nitro compounds. Additionally, its reactivity enables it to be used in a variety of biochemical and physiological research applications.
Applications De Recherche Scientifique
1. Electrophilic Amination in Enzyme Studies
O-(2,4-Dinitrophenyl)hydroxylamine has been identified as an effective agent for the electrophilic amination of certain residues in enzymes. For example, it modifies D-amino acid oxidase by incorporating an amine group into an accessible nucleophilic residue. This process is specifically targeted at a methionine residue near the active site, which does not affect the His-217 residue. The modification leads to a slight spectral change in the enzyme's flavin absorption (D’Silva, Williams, & Massey, 1986).
2. Synthesis of Substituted N-Benzoyliminopyridinium Ylides
This compound has been utilized in the synthesis of various substituted pyridines, leading to the creation of polysubstituted N-benzoyliminopyridinium ylides. Its efficiency as an aminating agent is compared with O-mesitylenesulfonylhydroxylamine (MSH), showcasing its potential in facilitating N-amination/benzoylation procedures (Legault & Charette, 2003).
3. Catalysis in the Formation of NH-Sulfoximines
This compound is used in the rhodium-catalyzed imination of sulfoxides, providing an efficient route to free NH-sulfoximines. This method demonstrates good functional group tolerance and operates under mild conditions. NH-sulfoximines are significant in various biologically active compounds (Miao, Richards, & Ge, 2014).
4. Identification of Modified Residues in Enzymatic Reactions
Further exploring its role in enzyme studies, this compound has been used to identify methionine-110 as the residue covalently modified during the inactivation of D-amino-acid oxidase. This finding is significant in understanding the specific interactions and modifications occurring within enzymes at a molecular level (D’Silva, Williams, & Massey, 1987).
5. Overview of O-Substituted Hydroxyl Amine Reagents
In a broader context, this compound is highlighted as part of a class of reagents derived from hydroxylamines, showcasing their potential as electrophilic aminating agents. These reagents facilitate various bond-formation reactions and cyclizations without requiring expensive metal catalysts, underscoring the versatility of this compound in organic synthesis (Sabir, Kumar, & Jat, 2018).
Mécanisme D'action
Target of Action
O-(2,4-Dinitrophenyl)hydroxylamine is a synthetic compound that primarily targets D-amino acid oxidase . This enzyme plays a crucial role in the metabolism of D-amino acids, which are involved in various physiological processes .
Mode of Action
The compound acts as a rapid active-site-directed inhibitor of D-amino acid oxidase . It modifies the enzyme by specifically incorporating an amine group into an accessible nucleophilic residue, resulting in the release of 2,4-dinitrophenol .
Result of Action
The primary molecular effect of this compound’s action is the inhibition of D-amino acid oxidase, which leads to an accumulation of D-amino acids . This can have various cellular effects, depending on the specific physiological context. For instance, it has been shown to inhibit influenza virus replication in vitro .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, it is known to be fairly stable when exposed to air . It should be stored under inert gas and at a temperature between 2-8°c to avoid degradation
Safety and Hazards
Analyse Biochimique
Biochemical Properties
O-(2,4-Dinitrophenyl)hydroxylamine plays a significant role in biochemical reactions, particularly as an inhibitor of D-amino acid oxidase. This enzyme is involved in the oxidative deamination of D-amino acids, and the inhibition by this compound results in the specific incorporation of an amine group into an accessible nucleophilic residue with the concomitant release of 2,4-dinitrophenol . This interaction highlights the compound’s utility in studying enzyme mechanisms and protein modifications.
Cellular Effects
This compound affects various cellular processes. It influences cell function by inhibiting D-amino acid oxidase, which can alter cell signaling pathways, gene expression, and cellular metabolism. The inhibition of this enzyme can lead to changes in the levels of D-amino acids within cells, affecting metabolic flux and potentially leading to alterations in cellular homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of D-amino acid oxidase. This binding results in the modification of the enzyme, incorporating an amine group into a nucleophilic residue and releasing 2,4-dinitrophenol . This process effectively inhibits the enzyme’s activity, preventing the oxidative deamination of D-amino acids and thereby influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored under appropriate conditions, such as refrigeration and protection from light . Its activity may degrade over extended periods, potentially affecting long-term experimental outcomes. Studies have shown that the compound maintains its inhibitory effects on D-amino acid oxidase over short-term experiments, but long-term stability and degradation need to be considered for prolonged studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits D-amino acid oxidase without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential disruptions in metabolic processes and cellular functions. It is crucial to determine the optimal dosage to balance efficacy and safety in experimental settings .
Metabolic Pathways
This compound is involved in metabolic pathways related to the inhibition of D-amino acid oxidase. By inhibiting this enzyme, the compound affects the oxidative deamination of D-amino acids, leading to changes in metabolic flux and metabolite levels . This interaction can provide insights into the regulation of amino acid metabolism and the role of D-amino acids in cellular processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its availability and activity within different cellular compartments. Understanding these transport mechanisms is essential for optimizing the compound’s use in biochemical research.
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with specific targeting signals and post-translational modifications . These factors direct the compound to particular compartments or organelles, where it can exert its inhibitory effects on D-amino acid oxidase. The precise localization within cells can impact the compound’s activity and function, making it a valuable tool for studying enzyme dynamics and cellular processes.
Propriétés
IUPAC Name |
O-(2,4-dinitrophenyl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O5/c7-14-6-2-1-4(8(10)11)3-5(6)9(12)13/h1-3H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLACRFYIUQZNIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])ON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20169926 | |
| Record name | O-(2,4-Dinitrophenyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17508-17-7 | |
| Record name | O-(2,4-Dinitrophenyl)hydroxylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17508-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-(2,4-Dinitrophenyl)hydroxylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017508177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-(2,4-Dinitrophenyl)hydroxylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148499 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | O-(2,4-Dinitrophenyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(2,4-dinitrophenyl)hydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.723 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-(2,4-DINITROPHENYL)HYDROXYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1308NOV00 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




